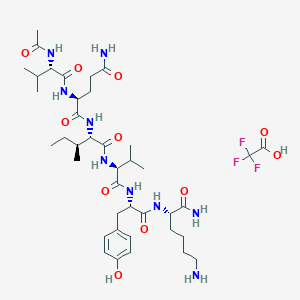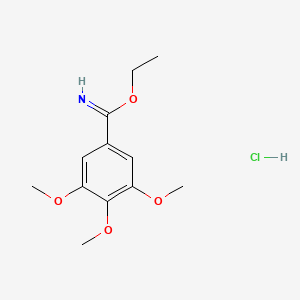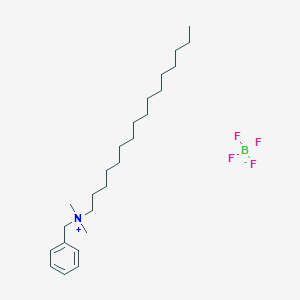
1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrrolidine
Descripción general
Descripción
“1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrrolidine” is a chemical compound . It has been used in the development of Polo-like kinase 4 (PLK4) inhibitors, which are involved in regulating cell mitosis and centriole duplication . PLK4 has emerged as a therapeutic target for treating multiple cancers .
Synthesis Analysis
The synthesis of “1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrrolidine” and similar compounds involves the design and in vitro validation of PLK4 inhibitors bearing a 1H-pyrazolo [3,4-b]pyridine scaffold . The lead compound was identified, and then a series of potent and selective type-II PLK4 inhibitors were developed using a homology model approach . Further structure-based optimization resulted in a potent type-II PLK4 inhibitor .Aplicaciones Científicas De Investigación
Molecular Conformations and Hydrogen Bonding
Research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, which share structural features with 1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrrolidine, has provided insights into their molecular conformations and hydrogen bonding patterns. These compounds exhibit various molecular conformations and are linked through different hydrogen bonding interactions, contributing to their potential chemical and biological applications (Sagar et al., 2017).
Crystal Structure Analysis
The synthesis and crystal structure analysis of compounds with similar structural motifs, such as 3-[2-(4-fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile, have been conducted. These studies offer a foundation for understanding the structural characteristics and potential applications of compounds like 1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrrolidine (Mo & Wen-yan, 2007).
In Vitro Metabolism Studies
In vitro studies focusing on compounds with similar structural elements have analyzed their biotransformation pathways and metabolic stability. Such research can provide valuable insights into the pharmacokinetic properties and potential therapeutic applications of 1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrrolidine (Kubowicz-Kwaoeny et al., 2019).
Fluorescent Sensor Development
Studies on low-molecular-weight fluorescent sensors that share functional groups with 1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrrolidine have led to the development of sensors with specific responses to metal ions. This research demonstrates the potential of such compounds in the development of novel diagnostic tools and imaging agents (Hagimori et al., 2015).
Organic Synthesis and Catalysis
The compound's structural features may lend it to applications in organic synthesis and catalysis. For instance, similar compounds have been used as catalysts in stereoselective reactions, suggesting potential roles for 1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrrolidine in asymmetric synthesis and other catalytic processes (Singh et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine is Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase involved in regulating cell mitosis and centriole duplication . It has emerged as a therapeutic target for treating multiple cancers .
Mode of Action
The compound interacts with its target, PLK4, and inhibits its function . This inhibition can arrest cell division in the S/G2 phase . The compound’s interaction with PLK4 also affects the expression of downstream signaling pathway proteins regulated by PLK4 .
Biochemical Pathways
The inhibition of PLK4 by 1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine affects the normal process of cell mitosis and centriole duplication . This disruption can lead to the arrest of cell division in the S/G2 phase . The compound also influences the expression of proteins in downstream signaling pathways regulated by PLK4 .
Pharmacokinetics
A related compound was found to exhibit outstanding plasma stability, moderate liver microsomal stability, and a low risk of drug-drug interactions . These properties could potentially impact the bioavailability of the compound.
Result of Action
The inhibition of PLK4 by 1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine results in the arrest of cell division in the S/G2 phase . This can significantly inhibit the proliferation of certain cancer cell lines . The compound also affects the expression of proteins in downstream signaling pathways regulated by PLK4 .
Direcciones Futuras
The current discovery of the larger compound that “1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrrolidine” is part of will support the further development of this compound as a lead compound for PLK4-targeted anticancer drug discovery and as a useful chemical probe for the further biological research of PLK4 .
Propiedades
IUPAC Name |
1-(3-fluoro-5-methylsulfanylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNS/c1-14-11-7-9(12)6-10(8-11)13-4-2-3-5-13/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZFVATVZLJODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101242389 | |
| Record name | Pyrrolidine, 1-[3-fluoro-5-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-(5-methylsulfanyl)phenyl)pyrolidine | |
CAS RN |
2121515-14-6 | |
| Record name | Pyrrolidine, 1-[3-fluoro-5-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-[3-fluoro-5-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101242389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)
![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)







